molecular formula C13H13NO3S B167054 2-Acetyl-1-tosylpyrrole CAS No. 129666-99-5

2-Acetyl-1-tosylpyrrole

Cat. No. B167054
M. Wt: 263.31 g/mol
InChI Key: MYLYBCZMJRPTEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-1-Pyrroline (2-AP), a compound known for its significant contribution to the flavor of rice, has been explored over the last four decades . The synthetic pathways can be categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-1-tosylpyrrole is C13H13NO3S . It has a molecular weight of 263.31 g/mol . The IUPAC name for this compound is 1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone .


Chemical Reactions Analysis

The synthetic pathways for 2-AP have been categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .


Physical And Chemical Properties Analysis

The molecular weight of 2-Acetyl-1-tosylpyrrole is 263.31 g/mol . It has a topological polar surface area of 64.5 Ų and a rotatable bond count of 3 .

Scientific Research Applications

Biosynthesis in Rice

  • Scientific Field : Biosynthesis
  • Application Summary : Research on rice calli cultures has demonstrated the role of 1-pyrroline as a limiting substrate in the biosynthesis of 2-acetyl-1-pyrroline in rice.
  • Methods of Application : This study explored the origin of the acetyl donor through stable isotope-labeled substrates, providing insights into the biochemical pathways involved in its formation.
  • Results or Outcomes : The study provided insights into the biochemical pathways involved in the formation of 2-acetyl-1-pyrroline in rice.

Soil Moisture Impact on Biosynthesis in Rice

  • Scientific Field : Plant Science
  • Application Summary : The biosynthesis of 2-Acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) is influenced by different soil moisture contents .
  • Methods of Application : A pot experiment was conducted to evaluate the effects of different soil moisture contents on 2-Acetyl-1-pyrroline biosynthesis .
  • Results or Outcomes : The study found that low soil moisture content enhanced 2-Acetyl-1-pyrroline biosynthesis mainly by upregulating the expression of DAO1 to promote the conversion from putrescine to 2-Acetyl-1-pyrroline .

Selenium Applications in Rice

  • Scientific Field : Plant Science
  • Application Summary : Selenium (Se) applications can enhance 2-acetyl-1-pyrroline biosynthesis and yield formation of fragrant rice .
  • Methods of Application : This study investigated the effects of three different Se application methods on 2-AP biosynthesis, yield formation, and grain Se concentration of fragrant rice through a four-season field experiment with two fragrant rice cultivars .
  • Results or Outcomes : The results showed Se applications increased grain 2-AP content and grain yield by 3.95–22.32% and 1.03–8.05%, respectively . The highest grain yield, grain 2-AP content, and grain Se concentration were all recorded in the foliar application treatment .

Safety And Hazards

While specific safety and hazard information for 2-Acetyl-1-tosylpyrrole was not found in the search results, it is generally recommended to avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation . It should be stored in a cool, dry place with the container kept closed when not in use .

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLYBCZMJRPTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372240
Record name 2-Acetyl-1-tosylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1-tosylpyrrole

CAS RN

129666-99-5
Record name 2-Acetyl-1-tosylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Geibel, A Dierks, M Schmidtmann… - The Journal of Organic …, 2016 - ACS Publications
… (25) A mixture of 2-acetyl-1-tosylpyrrole (1.00 g, 3.80 mmol), isopropenyl acetate (1.90 g, 19.0 mmol), and pTosOH·H 2 O (51 mg, 0.27 mmol) was stirred for 16 h at 100 C. Subsequently…
Number of citations: 24 pubs.acs.org

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